5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Overview
Description
The compound “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a pyrrolidine ring and a benzimidazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Benzimidazole is a fused aromatic ring that consists of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a benzimidazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” would depend on the specific arrangement of atoms and functional groups in the molecule. Pyrrolidine derivatives generally have properties influenced by the pyrrolidine ring and any attached functional groups .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structure of Derivatives : Research has involved the synthesis and structural characterization of derivatives related to 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole. For instance, potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate was synthesized and structurally characterized, used for preparing bis(diimine) ligands containing different diimine fragments (Il’icheva et al., 2017).
Molecular and Spectroscopic Characterization : The compound 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was synthesized, and both this compound and its derivatives were characterized using IR, NMR, and UV-vis spectroscopy. Their solid-state structure was determined by single-crystal X-ray diffraction. Quantum chemical calculations were also performed for theoretical characterization (Özdemir, Dayan, & Demirmen, 2016).
Chemical Properties and Applications
Development of Chemosensors : A ratiometric fluorescent sensor based on a simple benzimidazole platform, specifically 6-imidazo-2-yl-5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazoline, was synthesized. It demonstrated selective sensing of Al3+ ions in aqueous DMSO, showcasing the compound's potential in developing sensitive and selective chemosensors (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Antimicrobial and Anticancer Activities : Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and their derivatives have been investigated for their antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015). Additionally, studies on substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents have been conducted, showing their potential in cancer treatment (Farah et al., 2011).
Future Directions
Pyrrolidine and its derivatives, including “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole”, may have potential for future research and development in medicinal chemistry due to their diverse biological activities . Further studies could explore the synthesis, biological activities, and potential applications of this compound.
properties
IUPAC Name |
5,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJREVRPRDELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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